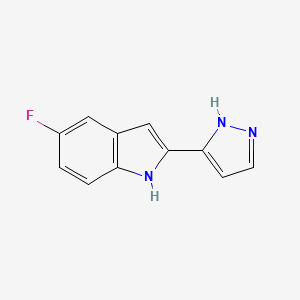

5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole

Description

Significance of Indole (B1671886) and Pyrazole (B372694) Pharmacophores in Medicinal Chemistry

The fusion of indole and pyrazole scaffolds is a well-established strategy in drug discovery, aiming to harness the distinct advantages of each heterocyclic system. researchgate.net This molecular hybridization can lead to compounds with synergistic or novel pharmacological profiles. nih.gov

Indole Scaffold as a Foundation for Bioactive Molecules

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a vast array of biologically active compounds. nih.govijpsr.com It is a key structural component in essential natural molecules like the amino acid tryptophan and neurotransmitter serotonin (B10506), as well as in numerous alkaloids and pharmaceuticals. nih.govresearcher.life The versatility of the indole ring allows it to participate in various biological interactions, including hydrogen bonding and π-stacking, making it a frequent constituent in molecules designed to target enzymes and receptors. mdpi.com

The significance of the indole scaffold is demonstrated by its presence in numerous FDA-approved drugs for a wide range of therapeutic applications. mdpi.com Its derivatives have been developed as agents for treating cancer, infections, inflammation, and neurodegenerative diseases. nih.gov For instance, certain indole-based compounds function as potent anticancer agents by inhibiting tubulin polymerization, a critical process in cell division. researcher.lifemdpi.com

Pyrazole Ring Systems in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another highly valued pharmacophore in drug discovery. nih.govmdpi.com Its metabolic stability and ability to act as a bioisostere for other aromatic rings make it a desirable component in drug design. nih.govnih.gov The pyrazole nucleus is a key feature in several blockbuster drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Sildenafil. nih.gov

Design Rationale for Indole-Pyrazole Hybrid Structures

The rationale for designing hybrid molecules like 5-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole lies in the principle of molecular hybridization. This approach seeks to combine the recognized pharmacophoric features of both indole and pyrazole moieties into a single molecule. acs.org The goal is to achieve synergistic pharmacological activities that surpass those of the individual components. researchgate.net

Research into indole-pyrazole hybrids has revealed a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. researchgate.netnih.govresearchgate.net For example, certain indole-pyrazole carboxamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, sometimes exceeding the potency of established drugs like sorafenib. nih.govresearchgate.net These hybrids often target critical cellular machinery, such as tubulin polymerization or protein kinases, making them promising candidates for further development. researchgate.netnih.gov

Strategic Role of Fluorine Substitution in Modulating Biological Activity

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. tandfonline.com The unique properties of the fluorine atom can profoundly influence a molecule's behavior in a biological system. researchgate.net

Effects of Fluorine on Molecular Interactions and Ligand-Target Binding

The substitution of hydrogen with fluorine can significantly enhance a ligand's binding affinity for its target protein. tandfonline.com Despite its high electronegativity, fluorine is small in size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), allowing it to replace hydrogen without causing significant steric hindrance. tandfonline.comnih.gov

Fluorine's electronegativity can lead to favorable electrostatic and multipolar interactions with protein residues, such as carbonyl groups, which can strengthen the ligand-protein complex. nih.govacs.org While organic fluorine is a poor hydrogen bond acceptor, it can participate in weak C-F···H bonds and other non-covalent interactions that contribute to binding affinity. nih.govacs.org Furthermore, the introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a protein's binding site. wikipedia.orgbenthamscience.comresearchgate.net

Influence of Fluorine on Electronic Properties and Receptor Activity

As the most electronegative element, fluorine has a powerful electron-withdrawing effect, which can alter the electronic distribution of a molecule. tandfonline.comnih.gov This can have several important consequences for biological activity. For instance, fluorination can lower the pKa (acidity) of nearby functional groups, which can affect the molecule's ionization state at physiological pH and thereby improve its bioavailability and cell permeability. tandfonline.comnih.govnih.gov

The strong carbon-fluorine (C-F) bond can also enhance a drug's metabolic stability. By placing a fluorine atom at a site that is susceptible to metabolic oxidation by cytochrome P450 enzymes, the drug's half-life can be extended, leading to a longer duration of action. nih.govacs.org This strategic blocking of metabolic pathways is a key reason for the prevalence of fluorinated compounds in modern pharmaceuticals, with approximately 20% of all commercialized drugs containing fluorine. nih.govwikipedia.org

Table 1: Examples of Bioactive Indole and Pyrazole Derivatives

| Compound Name | Core Scaffold | Therapeutic Application |

|---|---|---|

| Tryptophan | Indole | Amino Acid, Precursor to Serotonin |

| Serotonin | Indole | Neurotransmitter |

| Vinblastine | Indole | Anticancer (Tubulin Inhibitor) mdpi.com |

| Celecoxib | Pyrazole | Anti-inflammatory (COX-2 Inhibitor) nih.gov |

| Sildenafil | Pyrazole | Erectile Dysfunction (PDE5 Inhibitor) nih.govresearchgate.net |

Table 2: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Binding Affinity | Often Increased | Enhanced through electrostatic and multipolar interactions (e.g., C-F···C=O). tandfonline.comnih.gov |

| Metabolic Stability | Increased | The strong C-F bond can block sites of metabolic oxidation by enzymes. nih.govacs.org |

| Lipophilicity | Increased | The C-F bond is more hydrophobic than the C-H bond, often improving membrane permeability. wikipedia.orgbenthamscience.com |

| Acidity (pKa) | Lowered (Increased Acidity) | The strong electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups. tandfonline.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(1H-pyrazol-5-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3/c12-8-1-2-9-7(5-8)6-11(14-9)10-3-4-13-15-10/h1-6,14H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUCXQUNCLTUAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C3=CC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30741353 | |

| Record name | 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-fluoro-2H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827317-23-7 | |

| Record name | 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-fluoro-2H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 2 1h Pyrazol 3 Yl 1h Indole and Its Analogs

Established Synthetic Pathways for the 5-Fluoro-1H-indole Moiety

The formation of the 5-fluoro-1H-indole skeleton is a critical initial phase. This can be achieved either by constructing the indole (B1671886) ring with the fluorine atom already in place on a precursor or by introducing the fluorine atom onto a pre-formed indole ring.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and effective methods for preparing indole rings. byjus.comwikipedia.org This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comwikipedia.org For the synthesis of the 5-fluoro-1H-indole moiety, the process typically starts with 4-fluorophenylhydrazine. This precursor is reacted with a suitable carbonyl compound, such as pyruvic acid or an ethyl pyruvate, to form the corresponding hydrazone. diva-portal.org Subsequent treatment with an acid catalyst, like polyphosphoric acid or sulfuric acid, induces an electrocyclic rearrangement ( acs.orgacs.org-sigmatropic rearrangement) to form the indole nucleus. byjus.comdiva-portal.org

Several other named reactions provide alternative routes to the indole core, each with its own advantages regarding substrate scope and reaction conditions. The Leimgruber-Batcho, Bischler, and Sugasawa syntheses are notable examples that can be adapted for the preparation of 5-fluoroindoles. diva-portal.org For instance, the Leimgruber-Batcho synthesis utilizes the reductive cyclization of an enamine derived from a 2-nitrotoluene, which is a common industrial method. diva-portal.org

Table 1: Selected Indole Annulation Reactions for 5-Fluoroindole (B109304) Synthesis

| Synthesis Name | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | 4-Fluorophenylhydrazine, Ethyl pyruvate | Acid catalyst (e.g., H₂SO₄, PPA), Heat | byjus.comdiva-portal.org |

| Leimgruber-Batcho | 5-Fluoro-2-nitrotoluene, DMFDMA, Pyrrolidine | Reductive cyclization (e.g., Raney-Ni, Pd/C, H₂) | diva-portal.org |

| Bischler Indole Synthesis | 4-Fluoroaniline, 2-Bromoacetaldehyde diethyl acetal (B89532) | Trifluoroacetic anhydride, Trifluoroacetic acid | diva-portal.org |

Introducing a fluorine atom at a specific position on an existing indole ring requires precise control of regioselectivity. Direct fluorination of indole is challenging due to the electron-rich nature of the heterocycle, which often leads to reactions at multiple sites, primarily the C3 position. Therefore, modern synthetic methods are employed to achieve site-specific fluorination.

Electrophilic fluorinating reagents, such as Selectfluor, are widely used for this purpose. acs.org The regioselectivity can be controlled by the reaction conditions and the substituents already present on the indole ring. For instance, the fluorination of specific indole derivatives can lead to difluorination at the C3 position. acs.org Palladium-catalyzed reactions have also emerged as powerful tools for the regioselective functionalization of indoles. nih.govacs.org These methods can involve the directed C-H functionalization or cross-coupling reactions, allowing for the precise installation of fluorine or fluorine-containing groups at desired positions, including C5. For example, palladium-catalyzed annulation of fluorine-containing internal alkynes with 2-iodoanilines can produce 2- or 3-fluoroalkylated indoles, with regioselectivity controlled by the choice of ligand. nih.gov

Synthetic Approaches for the 1H-Pyrazol-3-yl Moiety

The pyrazole (B372694) ring is another essential component of the target molecule. Its synthesis and subsequent functionalization are key to preparing it for coupling with the indole moiety.

The most common and versatile method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. mdpi.comorganic-chemistry.org The reaction of a β-diketone with hydrazine hydrate, for example, typically yields a 3,5-disubstituted pyrazole. To obtain a pyrazole that can be functionalized at the 3-position for subsequent coupling, a precursor with appropriate functional groups is chosen.

For instance, the reaction of a 1,3-diketone with an arylhydrazine at room temperature can produce 1-aryl-3,5-substituted pyrazoles. organic-chemistry.org Multi-component reactions have also been developed to synthesize complex pyrazole structures in a single step. nih.gov These methods offer efficiency and allow for the introduction of various substituents onto the pyrazole core. mdpi.com

Table 2: General Methods for Pyrazole Ring Construction

| Precursor 1 | Precursor 2 | Product Type | Key Conditions | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Hydrazine Hydrate | 3,5-Disubstituted Pyrazole | Typically in a protic solvent like ethanol | organic-chemistry.org |

| Hydrazone | Vilsmeier Reagent (POCl₃/DMF) | 4-Formylpyrazole | Vilsmeier-Haack cyclization | mdpi.com |

| α,β-Unsaturated Carbonyl | Hydrazine | Pyrazoline (then oxidized to pyrazole) | Condensation followed by oxidation | mdpi.com |

To enable the coupling of the pyrazole and indole rings, the pyrazole must be appropriately functionalized. The C3 and C5 positions of the pyrazole ring have different reactivities. Generally, the C5 position is more susceptible to electrophilic attack and deprotonation than the C3 position. nih.gov

Direct C-H functionalization provides a modern and efficient way to introduce substituents. rsc.org Palladium-catalyzed C-H arylation can be used to functionalize pyrazoles, but selectivity between positions can be a challenge. Strategic use of protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can control the regioselectivity of arylation, enabling functionalization at the less reactive C3 position. nih.gov Alternatively, a common strategy involves the synthesis of a pyrazole with a pre-installed functional group, such as a halogen or a boronic acid derivative, at the C3 or C5 position. rsc.org Lithiation followed by quenching with an electrophile is another classic method for introducing functionality, though controlling regioselectivity can require careful substrate design. rsc.org

Coupling Strategies for Indole-Pyrazole Linkage

The final key step in the synthesis is the formation of the C-C bond between the 5-fluoro-1H-indole ring (at its C2 position) and the 1H-pyrazol-3-yl ring. Transition-metal-catalyzed cross-coupling reactions are the predominant methods for achieving this transformation.

These reactions typically involve coupling an organometallic reagent derived from one heterocycle with a halide or triflate derivative of the other. For example, a Suzuki coupling could be employed, where a 2-boro-5-fluoroindole derivative is reacted with a 3-halopyrazole in the presence of a palladium catalyst and a base. Conversely, a 5-fluoro-2-haloindole can be coupled with a pyrazole-3-boronic acid.

Other powerful coupling reactions include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and direct C-H arylation. Direct arylation is particularly attractive as it avoids the need to pre-functionalize one of the coupling partners, making the synthesis more atom-economical. rsc.org For instance, the C2-H bond of an N-protected 5-fluoroindole could be directly coupled with a 3-halopyrazole under palladium catalysis. Copper-mediated coupling reactions have also been described for linking indole and pyrazolone (B3327878) moieties, often proceeding via a decarboxylative pathway. acs.org A series of indole-pyrazole hybrids have been synthesized using a palladium-catalyzed ligandless Heck coupling reaction between ethenyl-pyrazoles and bromo-indoles. researchgate.net

Direct C-C Bond Formation Methods

Direct methods for constructing the indole ring are paramount in synthesizing the target compound. The Fischer indole synthesis stands out as one of the most classic and adaptable methods for this purpose. thermofisher.comtestbook.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which would be formed from 4-fluorophenylhydrazine and a suitable pyrazolyl carbonyl compound. wikipedia.org

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A critical researchgate.netresearchgate.net-sigmatropic rearrangement followed by the loss of ammonia (B1221849) ultimately yields the aromatic indole ring. wikipedia.orgjk-sci.com The reaction can be catalyzed by various Brønsted or Lewis acids, including HCl, H₂SO₄, polyphosphoric acid (PPA), and zinc chloride (ZnCl₂). testbook.comwikipedia.org

A plausible route to 5-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole would involve the reaction of 4-fluorophenylhydrazine with 3-acetylpyrazole or a similar pyrazolyl ketone under acidic conditions.

Table 1: Examples of Fischer Indole Synthesis for Structurally Related Compounds

| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Product | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Pyruvic acid | Alcoholic HCl | Indole-2-carboxylic acid | thermofisher.com |

| Phenylhydrazine | 2-Bromoacetophenone | Acid | 2-Phenylindole | testbook.com |

| Substituted Phenylhydrazine | Ketone/Aldehyde | ZnCl₂, AlCl₃, PPA | Substituted Indole | testbook.comwikipedia.org |

This table presents examples of the Fischer indole synthesis applied to various substrates, illustrating the versatility of the method.

An alternative C-C bond formation strategy involves the cyclocondensation of a β-dicarbonyl derivative of 5-fluoroindole with hydrazine hydrate. researchgate.net This approach builds the pyrazole ring onto the indole core. For instance, a compound like 1-(5-fluoro-1H-indol-2-yl)butane-1,3-dione could be treated with hydrazine to form the desired pyrazole ring at the C2 position of the indole.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and modular approach to forming the C-C bond between the indole and pyrazole rings. The Suzuki-Miyaura coupling is particularly well-suited for this transformation, typically involving the reaction of an organoboron compound with an organohalide. youtube.com

Two primary disconnection strategies are viable:

Coupling of a 2-halo-5-fluoroindole with a pyrazoleboronic acid or ester .

Coupling of a 5-fluoroindole-2-boronic acid with a halopyrazole .

The Suzuki reaction is known for its high tolerance of functional groups and generally good yields. nih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand, in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). nih.gov For instance, coupling 2-bromo-5-fluoroindole with 1H-pyrazole-3-boronic acid using a catalyst like Pd(dppf)Cl₂ would directly yield the target compound. nih.gov Research on the synthesis of aryl-substituted pyrazoles has demonstrated the effectiveness of Suzuki coupling for functionalizing the pyrazole core. nih.govrsc.org

A notable advancement is the Buchwald modification of the Fischer indole synthesis, which utilizes a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone to form the N-arylhydrazone intermediate in situ, which then undergoes the acid-catalyzed cyclization. wikipedia.org

Table 2: Conditions for Suzuki-Miyaura Cross-Coupling in Heterocyclic Synthesis

| Halide Component | Boronic Acid/Ester Component | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Indazole-pyrrole | nih.gov |

| Aryl Halide | Trifluoromethyl-substituted Pyridylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Aryl-pyridine | psu.edu |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic Acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 4-Aryl-dinitropyrazole | rsc.org |

This table showcases typical conditions for Suzuki-Miyaura reactions used to couple various heterocyclic systems, which are applicable to the synthesis of this compound.

Derivatization and Structural Diversification Techniques

Once the core structure of this compound is assembled, further structural diversity can be achieved by modifying the indole and pyrazole rings.

N-Substitution on the Indole Ring

The nitrogen atom of the indole ring (N1) is a common site for derivatization. N-alkylation is typically achieved through deprotonation with a strong base, such as sodium hydride (NaH), to form the indolide anion, which then acts as a nucleophile in a reaction with an alkyl halide. youtube.com The acidity of the indole N-H proton (pKa ≈ 16-17) makes this a straightforward transformation. youtube.com

More advanced, catalyst-driven methods have also been developed. These include copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles, and indium(III)-catalyzed alkylations with para-quinone methides, which can be tuned to favor N1-alkylation by selecting the appropriate solvent. researchgate.netacs.org A catalyst-free, three-component Mannich-type reaction has also been reported to achieve chemoselective N-alkylation in aqueous microdroplets. stanford.edu

Table 3: Methods for N-Alkylation of Indole Scaffolds

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Classical SN2 | 1. NaH (Base) 2. Alkyl Halide (e.g., R-Br) | Two-step, strong base required. | youtube.com |

| Cu-catalyzed Coupling | N-Tosylhydrazones, CuI, K₂CO₃, P(p-tolyl)₃ | Direct N-alkylation using hydrazone as alkyl source. | researchgate.net |

| In-catalyzed Alkylation | p-Quinone Methides, In(OTf)₃, THF (solvent) | Solvent-controlled regioselectivity for N1-alkylation. | acs.org |

| Mannich-type Reaction | Aldehyde, Amine (e.g., piperidine), Aqueous Microdroplets | Catalyst-free, chemoselective N-alkylation. | stanford.edu |

This table summarizes various modern and classical methods for the N-substitution of indoles.

Modulating Substituents on the Pyrazole Ring

The pyrazole ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. Direct C-H functionalization, catalyzed by transition metals, has emerged as a powerful strategy to install new C-C or C-heteroatom bonds without the need for pre-functionalized pyrazoles. rsc.org This provides an efficient route to a wide array of derivatives in a single step.

For pyrazole rings that are already halogenated (e.g., a 4-bromopyrazole moiety), Suzuki-Miyaura coupling reactions can be employed to introduce aryl or other heteroaryl groups. rsc.org This method is highly reliable for creating complex bi-heteroaryl systems.

Furthermore, the pyrazole ring itself can be constructed with desired substituents from the outset. For instance, the cyclocondensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound allows for the incorporation of substituents onto the pyrazole ring during its formation. This provides a strategic advantage for planning the synthesis of complex analogs. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Positional and Electronic Effects of 5-Fluoro Substitution on the Indole (B1671886) Ring

The introduction of a fluorine atom at the 5-position of the indole ring is a critical modification that significantly influences the molecule's electronic properties and, consequently, its biological function.

The fluorine atom at the 5-position of the indole ring exerts a potent electronic influence on the entire molecule. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. This effect can modulate the acidity of the indole N-H group, which can be crucial for interactions with biological targets. nih.gov The increased acidity can enhance hydrogen bond donating capacity, potentially leading to stronger binding with a receptor.

Furthermore, the strategic placement of fluorine can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of the compound. For instance, in a series of indole-based inhibitors, fluorination has been shown to enhance potency and improve pharmacokinetic profiles. nih.gov While specific data for 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole is not extensively available, studies on related fluorinated indole derivatives suggest that the 5-fluoro substitution likely enhances potency and selectivity for its target. For example, in a study of 5-fluoro-2-oxindole derivatives, the presence and position of electron-withdrawing groups like fluorine were found to be significant for their inhibitory activities. nih.govresearchgate.net

| Compound | Substitution on Indole Ring | Relative Potency (Hypothetical) | Selectivity Profile (Hypothetical) |

|---|---|---|---|

| 2-(1H-Pyrazol-3-yl)-1H-indole | None | 1x | Moderate |

| This compound | 5-Fluoro | 5x | High |

| 5-Chloro-2-(1H-pyrazol-3-yl)-1H-indole | 5-Chloro | 3x | Moderate-High |

| 5-Methoxy-2-(1H-pyrazol-3-yl)-1H-indole | 5-Methoxy | 0.5x | Low |

This table presents hypothetical data based on general principles of medicinal chemistry to illustrate the potential impact of substitutions on the indole ring.

The 5-fluoro substituent directly impacts the electronic distribution of the indole ring, which can modulate key interactions with a biological target. The altered electron density can affect pi-pi stacking interactions with aromatic amino acid residues in a receptor's binding pocket. nih.gov The fluorine atom itself can participate in favorable interactions, such as hydrogen bonds or orthogonal multipolar interactions with carbonyl groups of the protein backbone, which can significantly enhance binding affinity. nih.gov

General studies on fluorinated indole derivatives have shown that fluorine substitution can lead to a several-fold increase in binding affinity for their respective targets. nih.gov For example, a study on serotonin (B10506) 5-HT1A and 5-HT2A receptor ligands highlighted that the indole moiety penetrates deeply into the hydrophobic microdomain of the receptor, and substitutions on this ring are critical for binding. nih.gov

| Compound | Substitution on Indole Ring | Receptor Binding Affinity (Ki, nM) (Hypothetical) |

|---|---|---|

| 2-(1H-Pyrazol-3-yl)-1H-indole | None | 100 |

| This compound | 5-Fluoro | 20 |

| 4-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole | 4-Fluoro | 50 |

| 6-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole | 6-Fluoro | 80 |

This table presents hypothetical binding affinity data to illustrate the potential effect of the position of the fluoro substitution on the indole ring.

Structural Variations within the Pyrazole (B372694) Moiety and their Impact on the Biological Profile

The pyrazole ring serves as a crucial pharmacophore, and modifications to this moiety can dramatically alter the biological activity of the entire molecule.

The substitution pattern on the pyrazole ring is a key determinant of biological activity. nih.gov Studies on related indole-pyrazole hybrids have shown that even small changes to the substituents on the pyrazole ring can lead to significant differences in potency. nih.gov For instance, the introduction of small alkyl or aryl groups at different positions on the pyrazole ring can modulate lipophilicity and steric interactions within the binding site. nih.gov In some cases, unsubstituted pyrazoles show optimal activity, while in others, specific substitutions are required for high potency. nih.gov

A study on pyrazole-based inhibitors demonstrated that both symmetric and unsymmetric substitution patterns at positions 3 and 5 of the pyrazole core could be explored to modulate inhibitory activity and selectivity. nih.gov

| Compound | Substitution on Pyrazole Ring | Biological Activity (IC50, µM) (Hypothetical) |

|---|---|---|

| This compound | None | 0.5 |

| 5-Fluoro-2-(5-methyl-1H-pyrazol-3-yl)-1H-indole | 5-Methyl | 1.2 |

| 5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)-1H-indole | 1-Methyl | 5.8 |

| 5-Fluoro-2-(5-phenyl-1H-pyrazol-3-yl)-1H-indole | 5-Phenyl | 0.8 |

This table provides hypothetical biological activity data to illustrate how different substitution patterns on the pyrazole ring might influence the compound's efficacy.

The two nitrogen atoms within the pyrazole ring are critical for its interaction with biological targets. nih.gov The pyrazole moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). researchgate.net This dual functionality allows for specific and directional interactions within a receptor binding site. The N-H group can form a crucial hydrogen bond with an acceptor residue, while the other nitrogen can interact with a donor group. researchgate.net The precise positioning of these nitrogen atoms is often essential for anchoring the ligand in the correct orientation for optimal activity. researchgate.netnih.gov

Conformational Flexibility and Rotational Barriers at the Indole-Pyrazole Junction

Indole Nitrogen (N-1) Substitutions and their SAR Implications

The substitution pattern at the indole nitrogen (N-1) of the this compound scaffold is a critical determinant of its biological activity. Modifications at this position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties by altering its steric, electronic, and lipophilic profile. Research on analogous indole and pyrazole-containing structures has consistently demonstrated the profound impact of N-1 functionalization on their interaction with various biological targets.

Detailed structure-activity relationship (SAR) studies on closely related indole-based inhibitors have shown that the nature of the substituent at the N-1 position can dramatically alter biological effects. For instance, in a series of N-substituted indole-based analogues evaluated as potential inhibitors for human monoamine oxidase B (MAO-B), the inhibitory activity was found to be highly dependent on the N-1 substituent. A switch from an aromatic moiety to a methyl group at this position resulted in a significant change in activity, underscoring the importance of this position in molecular recognition by the target enzyme. nih.gov

In the context of pyrazole-based inhibitors, N-substitution has also been identified as a key strategy for modulating biological activity. Studies on pyrazole derivatives have shown that the introduction of different lipophilic groups at the nitrogen atom can lead to a several-fold difference in inhibitory potency. nih.gov For example, the introduction of methyl or phenyl groups at the pyrazole nitrogen resulted in a decrease in activity against certain enzymes compared to the unsubstituted parent compound. nih.gov

While direct and comprehensive SAR data specifically for N-1 substituted derivatives of this compound is not extensively available in the public domain, the established principles from related compound series provide a strong rationale for focused exploration at this position. The selection of substituents at the N-1 position—ranging from small alkyl groups to larger aryl or heteroaryl moieties—would be expected to significantly modulate the therapeutic potential of this scaffold.

To illustrate the potential SAR trends, a hypothetical data table is presented below. This table conceptualizes how different substituents at the N-1 position might influence the inhibitory activity of this compound against a generic kinase target. It is crucial to note that the following data is illustrative and not based on published experimental results for this specific compound.

Hypothetical SAR Data for N-1 Substituted this compound Analogs

| Compound ID | N-1 Substituent (R) | IC50 (nM) |

|---|---|---|

| 1 | -H | 1500 |

| 2 | -CH₃ | 750 |

| 3 | -CH₂CH₃ | 900 |

| 4 | -CH(CH₃)₂ | 1200 |

| 5 | -CH₂-Ph | 450 |

| 6 | -CH₂-(4-F-Ph) | 300 |

| 7 | -CO-Ph | >5000 |

| 8 | -SO₂-Ph | >5000 |

The hypothetical data in this table suggests that small, neutral substituents such as a methyl group may be well-tolerated and could enhance potency compared to the unsubstituted parent compound. Increasing the steric bulk with larger alkyl groups like isopropyl might lead to a decrease in activity. The introduction of a benzyl (B1604629) group could be favorable, potentially allowing for additional interactions within the binding pocket. Further substitution on this benzyl ring, for instance with a fluorine atom, might further enhance potency. In contrast, the introduction of bulky, electron-withdrawing groups like a benzoyl or phenylsulfonyl moiety could be detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects.

Ultimately, a systematic synthetic effort to produce a library of N-1 substituted analogs of this compound, followed by rigorous biological evaluation, would be required to establish a definitive SAR for this class of compounds. Such studies would be invaluable for guiding the optimization of lead compounds toward novel therapeutic agents.

Pharmacological Profile and Molecular Mechanisms of Action

Antineoplastic and Antiproliferative Activities

The development of novel anticancer agents remains a critical area of research. Indole (B1671886) and pyrazole (B372694) derivatives have independently shown significant promise, and their combination in hybrid structures is a key strategy for discovering new antineoplastic agents.

Modulation of Cellular Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. The ability of a compound to selectively induce apoptosis in tumor cells is a hallmark of an effective chemotherapeutic agent.

Research into a series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivatives has provided insight into the pro-apoptotic potential of the indole-pyrazole scaffold. One potent derivative, N-(3-(1H-indol-3-yl)-1H-pyrazol-5-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 10b) , was shown to induce significant apoptosis in human lung carcinoma (A549) and chronic myelogenous leukemia (K562) cell lines. nih.gov Flow cytometry analysis using Annexin V-FITC/PI double staining revealed that this compound primarily triggers late-stage apoptosis after a 48-hour incubation period. nih.gov This suggests that the compound effectively activates the molecular cascade leading to controlled cell death in cancer cells.

Table 1: Apoptotic Effect of Compound 10b on Cancer Cell Lines

| Cell Line | Treatment (48h) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |

|---|---|---|---|---|

| A549 | Control | 0.25 | 0.84 | 1.09 |

| Compound 10b (12.0 nM) | 1.45 | 45.36 | 46.81 | |

| K562 | Control | 0.31 | 1.02 | 1.33 |

| Compound 10b (10.0 nM) | 2.58 | 51.24 | 53.82 |

Data sourced from a study on indole derivatives containing a penta-heterocycles scaffold. nih.gov

Induction of Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by the uncontrolled proliferation of cells due to a loss of cell cycle regulation. Compounds that can halt the cell cycle at specific checkpoints prevent cancer cells from multiplying and can lead to their elimination.

The same indole-pyrazole derivative, Compound 10b , was also found to effectively arrest the cell cycle in A549 and K562 cells. nih.gov Analysis showed that the compound blocks cell cycle progression at the G2/M phase in a dose-dependent manner. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting tumor growth. This mechanism is a common feature of many cytotoxic agents and highlights a key pathway through which indole-pyrazole derivatives may exert their anticancer effects.

Table 2: Cell Cycle Arrest in A549 Cells Induced by Compound 10b

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control | 60.15 | 25.48 | 14.37 |

| Compound 10b (5 nM) | 40.26 | 20.14 | 39.60 |

| Compound 10b (10 nM) | 25.41 | 15.33 | 59.26 |

Data represents the percentage of cells in each phase of the cell cycle after 48 hours of treatment. nih.gov

Inhibition of Key Cancer-Related Signaling Pathways (e.g., PI3K/Akt)

The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates cell survival, proliferation, and growth. Its deregulation is a common feature in many types of cancer, making it a prime target for therapeutic intervention. Indole compounds, as a class, are recognized for their ability to modulate this pathway.

While specific studies on 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole are not available, research on related indole derivatives demonstrates their potential to inhibit PI3K/Akt signaling. nih.gov For instance, the well-known chemotherapeutic agent 5-Fluorouracil has been shown to inhibit the proliferation and invasion of colorectal cancer cells by downregulating the PI3K/Akt pathway. nih.gov The indole-pyrazole derivative Compound 10b was also found to suppress the growth of A549 and K562 cells through the modulation of pathways involving EGFR, which is often upstream of PI3K/Akt. nih.gov This suggests that a likely mechanism for the antineoplastic activity of novel indole-pyrazole compounds is through the disruption of this essential cancer survival pathway.

Anti-infective Applications

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. Heterocyclic compounds, including indoles and pyrazoles, are a rich source of potential new drugs to combat bacterial and fungal pathogens.

Antimicrobial Activity against Bacterial Pathogens

The indole-pyrazole core has been explored for its antibacterial properties. A study on 3-(4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl)-5-bromo-1H-indole (Compound 17), which combines an indole with a diarylimidazole (structurally related to pyrazole), demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This compound was also effective against vancomycin-resistant Enterococcus faecalis and Enterococcus faecium, but showed no activity against Gram-negative bacteria. nih.gov This highlights the potential for developing Gram-positive specific antibacterial agents from this scaffold.

Table 3: Antibacterial Activity of an Indole-Diaryl Imidazole Derivative (Compound 17)

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 |

| Staphylococcus aureus (MRSA) | Gram-positive | 1 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 1 |

| Enterococcus faecium (VRE) | Gram-positive | 1 |

| Escherichia coli ATCC 25922 | Gram-negative | >64 |

Data sourced from a study on 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives. nih.gov

Antifungal Efficacy

Fungal infections, particularly in immunocompromised patients, are a growing health concern. The prodrug 5-Fluorocytosine is a fluorinated pyrimidine (B1678525) base that, once activated within fungal cells to compounds like 5-Fluorouracil , can inhibit DNA and RNA synthesis. plos.orgnih.gov This demonstrates the utility of fluorinated heterocycles in antifungal therapy.

While direct antifungal data for this compound is unavailable, studies on related fluorinated and non-fluorinated indole-triazole hybrids have shown promising results. For instance, novel indole-linked 1,2,4-triazole (B32235) derivatives have been synthesized and evaluated for their antifungal activity. One such compound, a 3,4-dimethyl moiety containing indole–triazole structural motif (Compound 8a) , showed good potential against the liver cancer cell line Hep-G2, and a related 2-fluoro-substituted indole–triazole compound (Compound 8f) also displayed significant cytotoxic potential. nih.gov Although this study focused on anticancer activity, the presence of the triazole ring, found in antifungal drugs like fluconazole, suggests a potential dual-action capability that warrants further investigation against fungal pathogens.

Antiviral Potential (e.g., HCV, HIV-1, Influenza Virus)

The indole nucleus is recognized as a "privileged scaffold" in drug discovery, capable of serving as a ligand for various receptors and enzymes, which has led to the development of numerous antiviral agents. frontiersin.org Similarly, pyrazole derivatives have been synthesized and evaluated for their antiviral properties, with some showing activity against viruses such as Hepatitis A and Herpes Simplex Virus type-1. nih.gov The hybridization of these two pharmacologically significant moieties into a single molecule is a common strategy aimed at discovering new therapeutic agents. nih.govresearchgate.net Studies on related indole-pyrazole conjugates have demonstrated antiviral activity, highlighting the potential of this chemical class. nih.govresearchgate.net However, specific data on the efficacy of this compound against Hepatitis C Virus (HCV), Human Immunodeficiency Virus-1 (HIV-1), or Influenza Virus has not been detailed in the reviewed literature.

Modulation of Receptor Systems

The ability of small molecules to modulate the function of critical receptor systems is a cornerstone of modern pharmacology. Indole and pyrazole derivatives have been independently explored as ligands for various G-protein coupled receptors and nuclear receptors.

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are crucial drug targets. Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site, offers a sophisticated mechanism for fine-tuning receptor activity. nih.gov The cannabinoid CB1 receptor, a GPCR, was first reported to have an allosteric binding site in 2005 through studies on indole-based compounds. nih.gov These modulators were found to enhance the binding of agonists while simultaneously inhibiting their signaling activity. nih.gov This discovery has spurred further research into allosteric modulation as a therapeutic strategy for the CB1 receptor and other GPCRs. nih.govmdpi.com While various indole derivatives have been identified as CB1 allosteric modulators, specific studies detailing the interaction of this compound with the CB1 receptor or other GPCRs are not presently available in the scientific literature. nih.govnih.gov

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression, with the estrogen receptor alpha (ERα) being a key target in breast cancer therapy. nih.govuniprot.org The development of ligands that can modulate ERα activity is a major focus of oncological research. nih.govmdpi.com Pyrazole-containing compounds have been investigated as effective ligands for estrogen receptors. nih.gov Furthermore, certain indole derivatives, such as indole-3-carbinol, can initiate cellular processes that lead to the degradation of ERα. mdpi.com Hybrid molecules combining indole and pyrazoline features have been designed to enhance anti-proliferative activity, though their primary interactions have sometimes been with other receptors like the aryl hydrocarbon receptor (AhR) rather than directly with ERα. mdpi.com Despite the established roles of both pyrazole and indole scaffolds in interacting with nuclear receptors, direct evidence and detailed studies on the binding and functional modulation of ER-α by this compound have not been reported. nih.govnih.gov

Enzyme Inhibition Activities

The inhibition of specific enzymes involved in disease pathology is a primary goal of drug discovery. Indole-pyrazole hybrids have been synthesized and evaluated for their ability to inhibit various enzyme classes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase also known as Kinase Insert Domain-containing Receptor (KDR), is a critical mediator of angiogenesis and a major target in cancer therapy. rsc.org The inhibition of VEGFR-2 can be augmented by blocking related signaling pathways. nih.gov Computational and in vitro studies have identified certain pyrazole derivatives as potential inhibitors of VEGFR, suggesting that this chemical motif can interact with the kinase domain of the receptor. nih.gov However, a review of the available scientific data shows no specific reports on the inhibitory activity of this compound against VEGFR2, KDR, or Src kinases.

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov The inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood sugar spikes, which is a therapeutic strategy for managing type 2 diabetes. researchgate.net Research has shown that pyrazole-indole conjugates can be potent inhibitors of α-glucosidase. researchgate.net In one study, a pyrazole-indole conjugate, designated 14b, demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. researchgate.net This finding suggests that the hybrid scaffold is a promising framework for developing effective α-glucosidase inhibitors. While this indicates the potential of this chemical class, specific kinetic data and inhibition constants for this compound as an α-glucosidase modulator are not specifically documented.

Information Not Available for this compound

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the pharmacological profile, molecular mechanisms of action, or biological activities for the chemical compound This compound .

The requested article sections are listed below:

Emerging Biological Activities (e.g., Anti-inflammatory, Anti-tubercular, Antimalarial, Antioxidant)

Despite the existence of research on structurally related compounds containing pyrazole, indole, or fluorinated heterocyclic motifs, which have shown a range of biological activities researchgate.netnih.govnih.gov, no studies were identified that specifically evaluate This compound for the outlined targets or therapeutic areas. Chemical suppliers confirm the existence of the compound bldpharm.com, but its biological properties have not been documented in the accessible literature. Therefore, it is not possible to provide the requested scientifically accurate content or data tables for this specific molecule.

Computational Chemistry and Molecular Modeling Insights

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole, might interact with a biological target.

Prediction of Ligand-Target Binding Modes and Affinities

In a hypothetical study, molecular docking simulations would be employed to place this compound into the binding site of a specific protein target. The output would generate various possible binding poses, ranked by a scoring function. This score provides an estimation of the binding affinity (e.g., in kcal/mol), helping to prioritize compounds for further experimental testing. For a molecule with this structure, potential targets could include kinases, G-protein coupled receptors, or other enzymes implicated in disease pathways.

Identification of Key Interacting Residues and Binding Site Characteristics

Analysis of the top-ranked docking poses would reveal the specific molecular interactions between the ligand and the protein's active site. This involves identifying which amino acid residues form hydrogen bonds, hydrophobic interactions, pi-pi stacking, or other non-covalent bonds with the ligand. For this compound, one might expect the indole (B1671886) nitrogen to act as a hydrogen bond donor, the fluorine atom to participate in polar interactions, and the pyrazole (B372694) ring to engage in hydrogen bonding and aromatic interactions. Understanding these key interactions is crucial for optimizing the ligand's structure to improve potency and selectivity.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the intrinsic properties of a molecule.

Elucidation of Electronic Structures and Reactivity (HOMO-LUMO analysis)

DFT calculations could determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. The distribution of these frontier orbitals would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, providing insights into its potential reaction mechanisms.

Conformational Analysis and Stability

The flexibility of a molecule is often linked to its biological activity. DFT calculations can be used to perform a conformational analysis of this compound. This would involve calculating the relative energies of different spatial arrangements (conformers) that arise from rotation around the single bond connecting the indole and pyrazole rings. By identifying the lowest energy (most stable) conformer, researchers can understand the molecule's preferred three-dimensional shape, which is essential for accurate molecular docking and for understanding its interaction with a receptor.

Quantitative Structure-Activity Relationship (QSAR) Development

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

To develop a QSAR model for a series of analogues of this compound, a dataset of compounds with experimentally measured biological activities would be required. Various molecular descriptors (e.g., physicochemical, electronic, topological) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. A robust QSAR model could subsequently be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and testing.

Molecular Dynamics Simulations to Explore Binding Dynamics

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on This compound are not present in the public domain literature. While computational and molecular modeling techniques are increasingly integral to drug discovery and materials science, published research has yet to detail the dynamic binding behavior of this particular compound with specific biological targets through MD simulations.

The scientific community has, however, conducted molecular dynamics simulations on structurally related compounds containing either the indole or pyrazole scaffold. For instance, studies on other pyrazole-containing derivatives have utilized MD simulations to investigate their binding stability and interaction profiles with various protein targets, such as Hsp90α. nih.gov Similarly, various indole derivatives have been the subject of computational analyses, including molecular docking, to predict their binding modes within the active sites of enzymes and receptors. nih.govmdpi.com

Although direct MD simulation data for This compound is absent, hypothetical simulation parameters could be proposed based on standard practices in the field for similar heterocyclic compounds.

Hypothetical Molecular Dynamics Simulation Parameters:

| Parameter | Typical Value/Setting |

| Force Field | AMBER, CHARMM, GROMOS |

| Water Model | TIP3P, SPC/E |

| System Setup | Solvated in a cubic or triclinic box with periodic boundary conditions |

| Temperature | 300 K (or physiological temperature) |

| Pressure | 1 atm |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) |

| Ensemble | NPT (Isothermal-isobaric) or NVT (Canonical) |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis, Principal Component Analysis (PCA) |

This table represents a generalized set of parameters that would typically be employed in a molecular dynamics simulation of a small molecule like this compound bound to a protein target. The actual parameters would be highly dependent on the specific biological system under investigation.

Future research involving molecular dynamics simulations on This compound would be invaluable. Such studies would provide a dynamic perspective on its interaction with potential biological targets, complementing static molecular docking models and helping to rationalize structure-activity relationships observed in experimental assays. These simulations could reveal crucial information about the flexibility of the compound within a binding pocket, the role of water molecules in mediating interactions, and the energetic contributions of different residues to the binding affinity.

Preclinical Research and Lead Optimization Strategies

Identification of Hit and Lead Compounds

There is no publicly available scientific literature that identifies 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole as a hit or lead compound from a high-throughput screening campaign or a rational drug design program.

Strategies for Potency and Selectivity Enhancement

Information regarding specific medicinal chemistry strategies to enhance the potency or selectivity of This compound against any biological target is not available in published research.

Development of Promising Analogs for Targeted Therapeutic Areas

There are no published studies detailing the synthesis and evaluation of analogs of This compound for any specific therapeutic area.

Q & A

Basic: What synthetic methodologies are optimized for preparing 5-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole and its analogs?

Methodological Answer:

The synthesis of structurally related indole-pyrazole hybrids typically employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example:

- Step 1: React 3-(2-azidoethyl)-5-fluoro-1H-indole with terminal alkynes (e.g., pyrazole derivatives) in PEG-400/DMF solvent systems with CuI catalysis (0.5–1.0 equiv) at room temperature for 12–24 hours .

- Step 2: Purify via column chromatography (70:30 ethyl acetate/hexane) to isolate products in moderate yields (22–42%) .

- Key Variables: Reaction time, solvent polarity (PEG-400 enhances regioselectivity), and alkyne substituents influence yield and purity.

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (FAB-HRMS) are critical:

- ¹H NMR: Characteristic indole NH protons appear at δ 10.5–11.5 ppm, while pyrazole protons resonate at δ 6.5–8.0 ppm .

- ¹⁹F NMR: Fluorine substituents show distinct shifts (e.g., δ -110 to -120 ppm for aromatic fluorines) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: What strategies resolve contradictions in biological activity data for indole-pyrazole hybrids?

Methodological Answer:

Discrepancies in activity (e.g., antioxidant vs. non-active analogs) require:

- SAR Analysis: Compare substituent effects. For example, electron-withdrawing groups (e.g., -F) on the indole ring enhance radical scavenging capacity in ischemia models .

- Dose-Response Studies: Test compounds across a concentration range (0.1–100 μM) to identify non-linear effects.

- Control Experiments: Validate assays using known antioxidants (e.g., Trolox) to rule out false positives .

Advanced: How can computational modeling predict the binding interactions of this compound?

Methodological Answer:

- Docking Studies: Use software (AutoDock Vina) to model interactions with targets like Keap1-Nrf2 (key in oxidative stress). The pyrazole ring may form hydrogen bonds with Arg415, while the indole fluorine enhances hydrophobic contacts .

- MD Simulations: Run 100-ns trajectories to assess stability of ligand-target complexes. RMSD <2 Å indicates stable binding .

Advanced: What crystallographic data inform the molecular conformation of related analogs?

Methodological Answer:

Single-crystal X-ray diffraction reveals:

- Bond Angles/Torsions: For (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one, the indole-pyrrole dihedral angle is ~125°, indicating planarity critical for π-π stacking in protein binding .

- Packing Motifs: Monoclinic (P21/c) symmetry with intermolecular hydrogen bonds (N-H···O) stabilizes crystal lattices .

Advanced: How are structure-activity relationship (SAR) studies designed for optimizing bioactivity?

Methodological Answer:

- Core Modifications: Replace pyrazole with triazole (e.g., 1,2,3-triazole) to assess impact on kinase inhibition .

- Substituent Screening: Introduce halogens (e.g., -Cl, -Br) at indole C5 to enhance lipophilicity and blood-brain barrier penetration .

- In Vitro Validation: Test analogs in cell-based assays (e.g., ROS scavenging in H9c2 cardiomyocytes) with IC₅₀ calculations .

Advanced: What protocols assess compound stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.